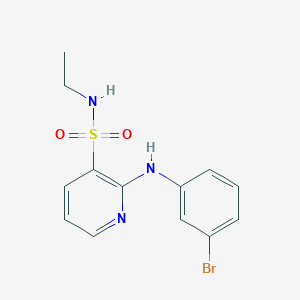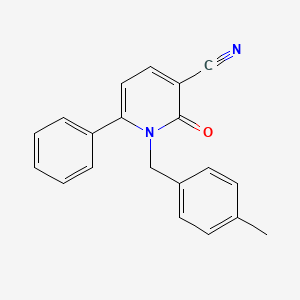![molecular formula C19H23N3O3S B2928520 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958587-50-3](/img/structure/B2928520.png)
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a thieno[3,4-c]pyrazole group, and a cyclohexanecarboxamide group . These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the pyrazole group could potentially undergo reactions with electrophiles, and the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally . These properties can influence how the compound behaves in a biological system or how it can be formulated for use in a drug .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death in various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The mechanism involves the activation of caspase 9, which is an initiator enzyme in the apoptotic cascade, and the induction of poly (ADP-ribose) polymerase 1 (PARP-1) cleavage .
pH Sensing
The compound’s fluorescence properties have been explored for pH sensing applications. It has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing. This application is significant for biological and chemical experiments where precise pH measurements are crucial .
Anti-inflammatory Activity
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. These studies have shown that the compound and its derivatives can exhibit potent anti-inflammatory activities both in vitro and in vivo, which could be beneficial for developing new anti-inflammatory drugs .
Antioxidant Activity
The compound has also been associated with antioxidant activities. It has demonstrated promising results against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation. Antioxidants are important for protecting the body from damage caused by free radicals .
Chemotherapeutic Potential
Given its antiproliferative and anti-inflammatory properties, this compound has a potential role as a chemotherapeutic agent. It could be included in the daily diet or developed into a medication that targets cancer cells while also providing anti-inflammatory benefits .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are structures commonly found in many drugs. The ability to create diverse heterocyclic derivatives expands the possibilities for drug development and the discovery of new pharmacological properties .
Fluorescence Studies
The fluorescence properties of this compound make it suitable for various fluorescence studies, which are essential in biological research for tracking and analyzing biological molecules .
Educational and Research Tool
Due to its complex structure and diverse applications, this compound can serve as an educational tool for teaching advanced organic chemistry and medicinal chemistry. It also provides a research platform for studying the synthesis and functionalization of pyrazole-type compounds .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQPPFGRQJFVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)
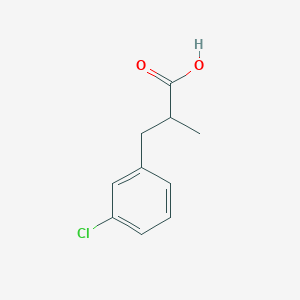
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
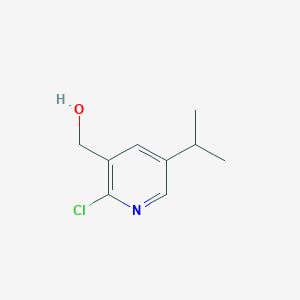
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)
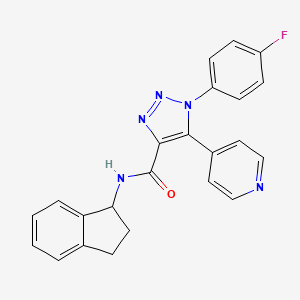
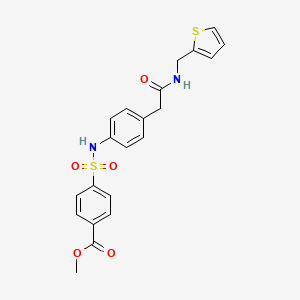
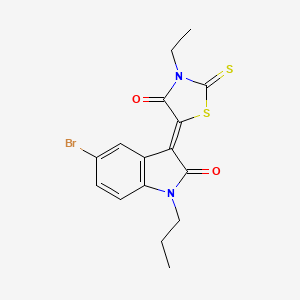
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
